An In-depth Technical Guide to the Chemical Properties and Stability of (((1-Ethynylcyclopropyl)methoxy)methyl)benzene
An In-depth Technical Guide to the Chemical Properties and Stability of (((1-Ethynylcyclopropyl)methoxy)methyl)benzene
Introduction
For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's chemical properties and stability is paramount for its successful progression from discovery to a viable therapeutic agent.[1] This guide provides a comprehensive technical overview of (((1-Ethynylcyclopropyl)methoxy)methyl)benzene, a unique molecule incorporating a strained cyclopropane ring, a reactive terminal alkyne, and a benzyl ether linkage. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from established chemical principles and analogous structures to predict its behavior and outlines a robust strategy for its stability assessment. The insights and protocols herein are designed to be a valuable resource for scientists working with this and structurally related compounds.
Molecular Structure and Physicochemical Properties
(((1-Ethynylcyclopropyl)methoxy)methyl)benzene, with the molecular formula C13H14O, possesses a distinct architecture that dictates its chemical reactivity and physical characteristics.[2]
Table 1: Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 186.25 g/mol | PubChem[2] |
| Molecular Formula | C13H14O | PubChem[2] |
| IUPAC Name | (((1-ethynylcyclopropyl)methoxy)methyl)benzene | PubChem[2] |
| SMILES | C#CC1(CC1)COCC2=CC=CC=C2 | PubChem[2] |
| Complexity | 225 | PubChem[2] |
The structure features three key functional groups that are critical to its chemical behavior:
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1-Ethynylcyclopropane Moiety: The highly strained three-membered cyclopropane ring is a significant source of potential reactivity.[3] Ring strain can make the molecule susceptible to reactions that lead to ring-opening. The terminal alkyne (ethynyl group) is a site of high electron density, making it prone to addition reactions and potential metal-catalyzed couplings.[4]
-
Benzyl Ether Linkage: Benzyl ethers are common protecting groups for alcohols in organic synthesis due to their general stability under a range of conditions.[5][6][7] They are known to be stable in both acidic and basic media but are susceptible to cleavage under reductive conditions, such as catalytic hydrogenolysis.[5][8]
-
Aromatic Benzene Ring: The benzene ring provides a hydrophobic character to the molecule and can influence the reactivity of the benzylic position.
Predicted Chemical Reactivity and Potential Degradation Pathways
The combination of the strained cyclopropane, the reactive alkyne, and the benzyl ether suggests several potential degradation pathways that must be investigated to establish the intrinsic stability of the molecule.[9][10]
Acidic and Basic Hydrolysis
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Benzyl Ether Cleavage: While generally stable, strong acidic conditions (e.g., concentrated HCl or H2SO4) could potentially lead to the cleavage of the benzyl ether bond, yielding 1-ethynylcyclopropyl)methanol and benzyl alcohol or related benzyl species.[9]
-
Cyclopropane Ring Opening: The high ring strain of the cyclopropane ring may make it susceptible to acid-catalyzed ring-opening, particularly in the presence of nucleophiles. This could lead to a variety of rearranged and addition products.
-
Alkyne Hydration: Under acidic conditions, the terminal alkyne could undergo hydration to form a methyl ketone derivative.
Under basic conditions, the benzyl ether is expected to be largely stable.[5] The primary concern would be any potential reactions involving the terminal alkyne, such as deprotonation if a sufficiently strong base is used, although this is unlikely under typical hydrolytic stress conditions.
Oxidative Degradation
The molecule possesses several sites susceptible to oxidation:
-
Benzylic Position: The benzylic carbon is prone to oxidation, which could lead to the formation of a benzoic acid derivative after cleavage of the ether linkage.
-
Alkyne: The triple bond can be cleaved by strong oxidizing agents, potentially leading to the formation of carboxylic acids.
-
Ether Linkage: Ethers can be oxidized to form hydroperoxides, which are unstable and can decompose further.
Photolytic Degradation
The aromatic ring can absorb UV light, which may lead to photolytic degradation. Potential pathways include radical-mediated cleavage of the benzyl ether bond or reactions involving the cyclopropane ring.
Thermal Degradation
At elevated temperatures, the molecule's stability will be challenged. The strained cyclopropane ring may undergo thermal rearrangement or fragmentation. The ether linkage could also be susceptible to thermal cleavage.
A Strategic Approach to Stability Testing: Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of pharmaceutical development that helps to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[1][9][10] A comprehensive forced degradation study for (((1-Ethynylcyclopropyl)methoxy)methyl)benzene should be designed to investigate the potential degradation pathways outlined above.
Experimental Workflow for Forced Degradation
The following diagram illustrates a typical workflow for conducting forced degradation studies.
Caption: Workflow for Forced Degradation Studies.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the key forced degradation experiments.
Protocol 1: Acidic and Basic Hydrolysis
-
Preparation: Prepare a stock solution of (((1-Ethynylcyclopropyl)methoxy)methyl)benzene in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acidic Stress: To a series of vials, add an aliquot of the stock solution and an equal volume of 0.1 M hydrochloric acid.
-
Basic Stress: To another series of vials, add an aliquot of the stock solution and an equal volume of 0.1 M sodium hydroxide.
-
Control: Prepare a control sample with the stock solution and an equal volume of purified water.
-
Incubation: Place the vials in a controlled temperature environment (e.g., 60°C) and protect them from light.
-
Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analysis: Dilute the samples with mobile phase and analyze by a validated stability-indicating HPLC method.
Protocol 2: Oxidative Degradation
-
Preparation: Prepare a stock solution as described in Protocol 1.
-
Oxidative Stress: To a series of vials, add an aliquot of the stock solution and an equal volume of 3% hydrogen peroxide.
-
Control: Prepare a control sample with the stock solution and an equal volume of purified water.
-
Incubation: Keep the vials at room temperature, protected from light.
-
Sampling and Analysis: Follow steps 6 and 8 from Protocol 1.
Protocol 3: Thermal Degradation
-
Preparation: Place a known amount of the solid compound in a vial.
-
Thermal Stress: Place the vial in a calibrated oven at an elevated temperature (e.g., 80°C).
-
Sampling: At specified time points, remove the vial, allow it to cool, and dissolve the contents in a known volume of solvent.
-
Analysis: Analyze the resulting solution by HPLC.
Protocol 4: Photolytic Degradation
-
Preparation: Prepare a solution of the compound (e.g., 1 mg/mL) and place it in a photostability chamber. Prepare a dark control by wrapping a similar vial in aluminum foil.
-
Photolytic Stress: Expose the samples to light conditions as specified in the ICH Q1B guideline (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Sampling and Analysis: At the end of the exposure, analyze the light-exposed and dark control samples by HPLC.
Development of a Stability-Indicating Analytical Method
A crucial aspect of stability testing is the use of a validated stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method.[9] This method must be able to separate the parent compound from all potential degradation products.
Table 2: Proposed HPLC Method Parameters
| Parameter | Suggested Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions to ensure good peak shape for acidic and basic analytes. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | Start at 30% B, ramp to 90% B over 20 min | A gradient is necessary to elute both the parent compound and potentially more polar or less polar degradation products. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm and Mass Spectrometry (MS) | UV detection at 254 nm is suitable for the aromatic ring. MS detection is critical for identifying the mass of degradation products. |
Logical Framework for Degradation Pathway Elucidation
The identification of degradation products is essential for understanding the stability of the molecule. The following diagram illustrates the logical process for elucidating degradation pathways.
Caption: Logical Framework for Degradation Pathway Elucidation.
Conclusion
References
- Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(3).
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons.
- ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.
- Reynolds, D. W., et al. (2002). Forced degradation of a pharmaceutical drug product: A case study. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 47-57.
- Singh, R., & Kumar, R. (2018). A review on forced degradation studies for drug substances and drug products. Journal of Drug Delivery and Therapeutics, 8(5-s), 14-20.
- Maheswaran, R. (2012). FDA perspectives: Scientific considerations of forced degradation studies in ANDA submissions. Pharmaceutical Technology, 36(5), 73-80.
- Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.
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PubChem. (n.d.). (((1-Ethynylcyclopropyl)methoxy)methyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]
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Wikipedia. (n.d.). Cyclopropylacetylene. Retrieved from [Link]
- Wasserman, H. H., & DeSimone, R. W. (1995). The Chemistry of Cyclopropanes. Chemical Reviews, 95(5), 1261-1286.
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
- Charette, A. B. (2004).
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